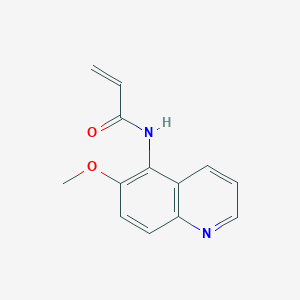
N-(6-Methoxyquinolin-5-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Methoxyquinolin-5-yl)prop-2-enamide: is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.251 g/mol. It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6-position and an amide linkage to a prop-2-enamide moiety at the 5-position. This compound is primarily used for research purposes and is not intended for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxyquinolin-5-yl)prop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline, which is commercially available or can be synthesized from quinoline through methoxylation.
Amidation Reaction: The 6-methoxyquinoline is then subjected to an amidation reaction with prop-2-enamide.
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N-(6-Methoxyquinolin-5-yl)prop-2-enamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form various reduced quinoline derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
Chemistry: N-(6-Methoxyquinolin-5-yl)prop-2-enamide is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of fluorescent sensors and other analytical tools .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors .
Medicine: While not used therapeutically, this compound and its derivatives are investigated for their potential antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes, particularly those involving quinoline-based compounds .
作用机制
The mechanism of action of N-(6-Methoxyquinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amide linkage play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific biological system being studied .
相似化合物的比较
6-Methoxyquinoline: A precursor in the synthesis of N-(6-Methoxyquinolin-5-yl)prop-2-enamide, used in similar research applications.
8-Amino-6-Methoxyquinoline: Known for its antiplasmodial activity and used in the development of antimalarial drugs.
6-Methoxyquinoline N-oxide: An oxidized derivative with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its specific structure, which combines a methoxyquinoline moiety with a prop-2-enamide linkage. This unique structure allows for specific interactions with biological targets, making it valuable in various research applications .
属性
IUPAC Name |
N-(6-methoxyquinolin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-12(16)15-13-9-5-4-8-14-10(9)6-7-11(13)17-2/h3-8H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCLKKKHCVFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













